1-(Phenylacetyl)-l-proline

Description

Properties

IUPAC Name |

(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQCWSGRNIOFFC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-38-7 | |

| Record name | N-Phenylacetyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Phenylacetyl)-l-proline chemical properties and structure

An In-Depth Technical Guide to 1-(Phenylacetyl)-l-proline: Properties, Synthesis, and Applications

Introduction

This compound, also known as N-(phenylacetyl)-L-proline, is a synthetic derivative of the amino acid L-proline. While not a naturally occurring compound, it holds significant importance in the realm of medicinal chemistry and drug development. Its primary role is that of a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1][2]

Most notably, this compound is the direct precursor to Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a potent nootropic agent investigated for its cognitive-enhancing properties.[1][3] The structural rigidity imparted by the proline ring, combined with the phenylacetyl moiety, makes this compound a valuable scaffold for designing novel therapeutics.[4][5][6]

This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthesis, analytical characterization, and applications of this compound. The content is grounded in established scientific literature to ensure accuracy and reliability.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of an L-proline core where the secondary amine of the pyrrolidine ring is acylated by a phenylacetyl group. This results in a tertiary amide linkage and preserves the carboxylic acid functionality of the original amino acid.[1]

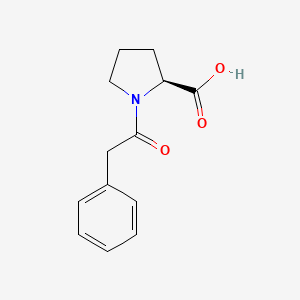

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. Its limited water solubility but good solubility in various organic solvents are critical considerations for its synthesis, workup, and purification procedures.[1]

| Property | Value | Reference |

| CAS Number | 2752-38-7 | [1][7] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][7] |

| Molecular Weight | 233.26 g/mol | [1][7] |

| Appearance | White solid | [1][7] |

| Density | 1.267 g/cm³ | [1] |

| Boiling Point | 469.5°C at 760 mmHg | [1] |

| Flash Point | 237.7°C | [1] |

| Refractive Index | 1.586 | [1] |

| Vapor Pressure | 1.28 × 10⁻⁹ mmHg at 25°C | [1] |

Synthesis and Purification

Principle of Synthesis

The most common and direct route for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-proline with phenylacetyl chloride.[1]

The causality behind the experimental choices is as follows:

-

Base: A strong base (e.g., NaOH, K₂CO₃) is required to deprotonate the carboxylic acid of L-proline and to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[3][8]

-

Solvent: The reaction is typically performed in an anhydrous organic solvent (e.g., dichloromethane) to prevent the hydrolysis of the highly reactive phenylacetyl chloride, which would reduce the yield.[2][3]

-

Temperature Control: The reaction is initiated at low temperatures (0–5 °C) to control the exothermic reaction between the amine and the acid chloride, minimizing side reactions.[2][3]

-

Phase Transfer Catalyst: In some protocols, a phase transfer catalyst like hexadecyl trimethyl ammonium bromide is added. This is crucial when using an aqueous base with an organic solvent, as it facilitates the transfer of the proline anion from the aqueous phase to the organic phase where it can react with the phenylacetyl chloride, thereby increasing the reaction rate and yield.[1][2][3]

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature.[1][2][3]

Reagents and Equipment:

-

L-proline

-

Phenylacetyl chloride

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Hexadecyl trimethyl ammonium bromide (phase transfer catalyst)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (HCl), 1% solution

-

Ethyl acetate (for recrystallization)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Cool the flask in an ice bath to 0–5 °C. Prepare two separate solutions: one of phenylacetyl chloride (1 eq.) in dichloromethane and one of the base (e.g., K₂CO₃, ~1.5 eq.) in water or as a solid. Add the phenylacetyl chloride solution and the base dropwise and simultaneously (or in batches) to the stirred L-proline mixture over 30-40 minutes, maintaining the low temperature.

-

Catalysis and Reaction: Add the phase transfer catalyst (~0.05 eq.) to the mixture. Allow the reaction to stir at 0–5 °C for 2 hours.

-

Heating: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture and reflux for approximately 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the solution to room temperature. Filter to remove any inorganic salts. Transfer the filtrate to a separatory funnel and wash it twice with ice water.

-

Acidification and Extraction: Acidify the aqueous layer from the washes to a pH of 1–3 using a 1% HCl solution. This protonates the carboxylate, making the product soluble in the organic phase. Extract the product into a fresh portion of dichloromethane or ethyl acetate.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure, white crystals of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the compound. The reported spectral data in deuterated chloroform (CDCl₃) are consistent with the expected structure.[1][3]

-

¹H NMR (CDCl₃):

-

δ ≈ 11.38 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid (COOH).

-

δ ≈ 7.25–7.37 ppm (multiplet, 5H): These are the aromatic protons of the phenyl ring (C₆H₅).

-

δ ≈ 4.63 ppm (doublet, 1H): This is the proton on the alpha-carbon (CαH) of the proline ring.

-

δ ≈ 3.75 ppm (singlet, 2H): This signal represents the two protons of the methylene bridge (CH₂) between the phenyl ring and the carbonyl group.

-

δ ≈ 3.48–3.59 ppm (multiplet, 2H): These are the protons on the delta-carbon (CδH₂) of the proline ring, adjacent to the nitrogen.

-

δ ≈ 2.10 ppm (multiplet, 4H): These signals correspond to the protons on the beta (CβH₂) and gamma (CγH₂) carbons of the proline ring.[1][3]

-

-

¹³C NMR (CDCl₃): The spectrum shows characteristic peaks for the carbonyls of the amide and carboxylic acid (~173 ppm), aromatic carbons (~127-129 ppm), and the aliphatic carbons of the proline ring and methylene bridge.[1][3]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected molecular ion peaks would be [M+H]⁺ at m/z 234.27 and [M+Na]⁺ at m/z 256.25. Tandem MS (MS/MS) could further be used to study its fragmentation patterns, which for proline-containing molecules can be complex and may involve ring-opening and rearrangements.[9]

Key Applications in Drug Development

The primary and most well-documented application of this compound is its use as a pivotal intermediate in the synthesis of the nootropic drug Noopept.[1][3]

Synthesis of Noopept: Noopept is synthesized via a peptide coupling reaction between this compound and the ethyl ester of glycine.[3] This condensation reaction typically employs coupling agents like dicyclohexylcarbodiimide (DCC) along with an activator such as 4-dimethylaminopyridine (DMAP) to form the amide bond between the two molecules.[3] This process highlights the compound's value as a ready-to-use, modified amino acid building block.

Potential for Novel Therapeutics: The structural framework of this compound is of interest in broader drug discovery. Proline and its analogues are known to introduce conformational constraints into peptides, which can enhance binding affinity, selectivity, and metabolic stability.[5][6] Therefore, this compound serves as a valuable starting point for creating libraries of novel peptidomimetics and other small molecules targeting a range of biological systems.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Handle the solid powder and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[11] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple derivative of an amino acid; it is a purpose-built molecular fragment that serves a critical function in pharmaceutical synthesis. Its well-defined structure, characterized by robust analytical techniques, and its established synthetic pathways make it a reliable and valuable intermediate. For researchers in drug development, particularly in the field of neuroscience and nootropics, a thorough understanding of this compound's properties and synthesis is fundamental to leveraging its potential in creating next-generation therapeutic agents.

References

- This compound - 2752-38-7 - Vulcanchem.

- L-Proline, 1-(2-phenylacetyl)- | CymitQuimica.

- CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)

- CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google P

- Synthesis and Applic

- L-PROLINE FOR BIOCHEMISTRTY - Loba Chemie.

- US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google P

- Safety D

- Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances - ResearchG

- Properties, metabolisms, and applications of (L)-proline analogues - PubMed.

- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH.

Sources

- 1. This compound (2752-38-7) for sale [vulcanchem.com]

- 2. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]

- 3. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]

- 4. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Proline, 1-(2-phenylacetyl)- | CymitQuimica [cymitquimica.com]

- 8. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]

- 9. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. sds.metasci.ca [sds.metasci.ca]

An In-depth Technical Guide to the Characterization of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid

This guide provides a comprehensive technical overview for the characterization of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid, a key chiral intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document outlines the synthesis, physicochemical properties, and detailed analytical methodologies for the complete characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction

(S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid, also known as N-phenylacetyl-L-proline, is a crucial building block in the synthesis of various biologically active molecules.[1] Its primary application lies in its role as a precursor to nootropic agents, most notably Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester).[1][2] The stereochemistry of the proline moiety is critical for the pharmacological activity of the final product, necessitating rigorous characterization to ensure enantiomeric purity and overall quality. This guide details the essential analytical workflows for the definitive identification and quality control of this important synthetic intermediate.

Physicochemical and Structural Properties

A foundational aspect of characterization is the determination of the compound's fundamental physical and chemical properties. These parameters serve as primary indicators of identity and purity.

| Property | Value | Source |

| IUPAC Name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |

| Synonyms | N-phenylacetyl-L-proline, 1-(phenylacetyl)-L-proline | [1] |

| CAS Number | 2752-38-7 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 95 °C | [3] |

| Specific Optical Rotation | -60.5° (in DMF) | [4] |

Synthesis of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid

The synthesis of the title compound is typically achieved through the N-acylation of L-proline with phenylacetyl chloride.[1][5] The following protocol is a robust method that can be employed.

Experimental Protocol: Synthesis

Materials:

-

L-proline

-

Phenylacetyl chloride

-

Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Acid-binding agent (e.g., Triethylamine, Sodium Bicarbonate)

-

Phase-transfer catalyst (e.g., Hexadecyl trimethyl ammonium bromide) (optional, for improved yield)[1][5]

-

Hydrochloric acid (1%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-proline in the chosen anhydrous organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride and the acid-binding agent in the same solvent dropwise to the cooled L-proline solution over 30-60 minutes, maintaining the low temperature.

-

(Optional) Add a catalytic amount of a phase-transfer catalyst to the reaction mixture.

-

Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with 1% hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid as a white solid.[1]

Caption: Synthetic workflow for (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons, the phenylacetyl moiety, and the carboxylic acid proton.

-

¹H NMR (CDCl₃) Data:

-

δ 11.38 (br s, 1H, COOH)

-

δ 7.25-7.37 (m, 5H, Ar-H)

-

δ 4.63 (d, 1H, α-H proline)

-

δ 3.75 (s, 2H, CH₂-Ph)

-

δ 3.48-3.59 (dq, 2H, δ-H₂ proline)

-

δ 2.10 (dd, 4H, β-H₂ and γ-H₂ proline)[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing evidence for all carbon atoms in the molecule.

-

¹³C NMR (CDCl₃) Data:

-

δ 173.29-173.97 (C=O, carboxylic and amide)

-

δ 129.32-129.67, 127.72-127.94 (Aromatic carbons)

-

δ 60.55-60.77 (α-C proline)

-

δ 48.53-48.73 (δ-C proline)

-

δ 42.28-42.50 (CH₂-Ph)

-

δ 27.97-28.32 (β-C proline)

-

δ 25.40 (γ-C proline)[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid is characterized by the following absorptions:

-

Broad O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.

-

C=O stretches: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid C=O, typically around 1710 cm⁻¹ (for the hydrogen-bonded dimer), and another for the amide C=O (Amide I band) around 1640-1660 cm⁻¹.

-

N-H bend: The amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.

-

C-H stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

An experimental FTIR spectrum is available, confirming these characteristic absorptions.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 233, corresponding to the molecular weight of the compound.

-

Loss of COOH: A significant fragment resulting from the loss of the carboxylic acid group (m/z = 188).

-

Acylium Ion: Formation of the phenylacetyl acylium ion (C₆H₅CH₂CO⁺) at m/z = 119.

-

Tropylium Ion: Rearrangement of the benzyl group to the stable tropylium cation (C₇H₇⁺) at m/z = 91.

-

Pyrrolidine Ring Fragmentation: Various fragments arising from the cleavage of the pyrrolidine ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Chiral Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid is paramount, especially in pharmaceutical applications. Chiral HPLC is the method of choice for this analysis.

Method Development Strategy

The separation of proline derivatives is well-established using polysaccharide-based chiral stationary phases (CSPs).[2] A normal-phase HPLC method is generally effective.

Experimental Protocol: Chiral HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (starting point for optimization):

-

Chiral Column: A polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H.

-

Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:ethanol.

-

Additive: For acidic compounds, the addition of 0.1% (v/v) trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV detection at a suitable wavelength, typically around 210 nm or 254 nm.

Sample Preparation:

-

Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Rationale: The chiral stationary phase provides a stereoselective environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The non-polar mobile phase with a polar modifier allows for fine-tuning of the retention and selectivity. TFA is used to suppress the ionization of the carboxylic acid group, which can otherwise lead to poor peak shape.

Conclusion

The comprehensive characterization of (S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid is a critical step in ensuring the quality and efficacy of the active pharmaceutical ingredients derived from it. This guide has provided a detailed framework for its synthesis and characterization, incorporating established analytical techniques and protocols. By following these methodologies, researchers and drug development professionals can confidently verify the identity, purity, and stereochemical integrity of this important chiral intermediate.

References

-

Szeleszczuk, Ł., et al. (2024). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Journal of Pharmaceutical and Biomedical Analysis, 116474. [Link]

-

SpectraBase. (n.d.). L-N-(Phenylacetyl)proline. Retrieved January 12, 2026, from [Link]

-

Science.gov. (n.d.). n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Retrieved January 12, 2026, from [Link]

- Google Patents. (2019). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.

-

Bloom Tech. (n.d.). Noopept Powder Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2000). The major metabolite of dipeptide piracetam analogue GVS-111 in rat brain and its similarity to endogenous neuropeptide cyclo-L-prolylglycine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-phenylacetyl-l-proline amide. Retrieved January 12, 2026, from [Link]

- Google Patents. (1995). US5439930A - Biologically active n-acylprolydipeptides having antiamnestic, antihypoxic and anorexigenic effects.

- Google Patents. (2015). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.

-

mzCloud. (2016). Noopept. Retrieved January 12, 2026, from [Link]

-

WikiMed. (n.d.). N-Phenylacetyl-L-prolylglycine ethyl ester. Retrieved January 12, 2026, from [Link]

-

Google Patents. (1995). United States Patent 19. Retrieved January 12, 2026, from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Retrieved January 12, 2026, from [Link]

-

ChemBK. (2024). N-acetyl-L-proline. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2014). 13 C NMR chemical shifts of the carbonyl carbons of.... Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). L-Proline, N-(phenylacetyl)-, pentyl ester. Retrieved January 12, 2026, from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). L-Proline, N-(phenylacetyl)-, ethyl ester. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2019). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Retrieved January 12, 2026, from [Link]

-

BMRB. (n.d.). bmse000047 L-Proline at BMRB. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2017). FT-IR spectra of (a) L-proline, (b) Fe 3 O 4 @L-proline, and (c) Fe 3 O.... Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound (2752-38-7) for sale [vulcanchem.com]

- 2. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov [science.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. US5439930A - Biologically active n-acylprolydipeptides having antiamnestic, antihypoxic and anorexigenic effects - Google Patents [patents.google.com]

- 5. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]

N-phenylacetyl-L-proline CAS number and molecular weight

An In-depth Technical Guide to N-phenylacetyl-L-proline: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-phenylacetyl-L-proline, a key synthetic intermediate in pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind experimental choices, offering field-proven insights into its synthesis, analytical validation, and primary application as a precursor to nootropic agents.

Core Compound Identification

A foundational understanding begins with the fundamental properties of the target molecule.

| Property | Value | Source |

| Chemical Name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | [1] |

| Synonyms | N-Phenacetyl-L-proline | [2] |

| CAS Number | 2752-38-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 233.26 g/mol | [1][2][3][4] |

Strategic Synthesis of N-phenylacetyl-L-proline

The primary route to synthesizing N-phenylacetyl-L-proline is through the acylation of L-proline with phenylacetyl chloride. Several methodologies exist, with modern approaches focusing on maximizing yield and purity by controlling reaction conditions and minimizing side reactions, such as the hydrolysis of the acid chloride.

Causality of Reagent and Condition Selection

-

Solvent System: The reaction is performed in an anhydrous organic solvent (e.g., dichloromethane) to prevent the hydrolysis of the highly reactive phenylacetyl chloride, which would otherwise form phenylacetic acid and reduce the yield.[4]

-

Acid Scavenger: A base, or "acid binding agent," such as potassium carbonate (K₂CO₃) or a strong base solution, is crucial.[5][6] It neutralizes the hydrochloric acid (HCl) byproduct generated during the acylation reaction. Removing the HCl drives the reaction equilibrium towards the product, as dictated by Le Châtelier's principle.

-

Phase Transfer Catalyst (PTC): The use of a PTC, such as hexadecyl trimethyl ammonium bromide, is a key optimization.[4][6] L-proline has poor solubility in non-polar organic solvents like dichloromethane, while phenylacetyl chloride is sensitive to water. The PTC facilitates the transport of the proline anion from the solid phase (or an aqueous phase in other protocols) to the organic phase where the reaction with phenylacetyl chloride occurs. This dramatically increases the reaction rate and overall efficiency.[4]

-

Temperature Control: The initial reaction is conducted at low temperatures (0–5°C) to control the exothermic nature of the acylation and minimize potential side reactions.[5][6] Subsequent heating helps to ensure the reaction goes to completion.[4]

Optimized Synthesis Workflow Diagram

Caption: Optimized workflow for the synthesis of N-phenylacetyl-L-proline.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices derived from established methods.[4][5][6]

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add L-proline (e.g., 3.0 g, 26 mmol) and anhydrous dichloromethane (40 mL).

-

Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes until the temperature equilibrates to 0–5°C.

-

Acylation: Using a syringe or dropping funnel, slowly add phenylacetyl chloride (4.03 g, 26 mmol) to the stirred suspension over 30 minutes.

-

Base and Catalyst Addition: In batches, add potassium carbonate (K₂CO₃, 2.16 g, 15.6 mmol) and the phase transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide, 0.15 g, 5 mol%) to the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for approximately 4.5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (L-proline) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash twice with ice-cold water (2 x 10 mL).

-

Acidify the solution to a pH of 1–3 using 1% HCl.

-

Extract the product into ethyl acetate.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

-

Final Product: Purify the resulting crude solid by recrystallization from ethyl acetate to yield pure N-phenylacetyl-L-proline as a white solid.

A Self-Validating System for Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach creates a self-validating system where each technique corroborates the findings of the others.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

-

Principle of Self-Validation: A pure sample should yield a single, sharp, symmetrical peak at a specific retention time. The absence of other significant peaks validates the purity of the sample and the effectiveness of the purification protocol. Co-injection with a known standard should show a single, merged peak, confirming identity.

Protocol for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility). The exact ratio should be optimized to achieve a retention time of 3-10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm and 258 nm, where the phenyl group and amide chromophore exhibit absorbance.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.

-

Principle of Self-Validation: The observed chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum must be fully consistent with the proposed structure of N-phenylacetyl-L-proline. The ¹³C NMR spectrum must show the correct number of distinct carbon signals. The data from one nucleus validates the interpretation of the other.

Expected NMR Data (in CDCl₃): [6]

-

¹H NMR:

-

~11.38 ppm (br s, 1H): The acidic proton of the carboxylic acid (COOH).

-

~7.37 - 7.25 ppm (m, 5H): Protons of the phenyl group (C₆H₅).

-

~4.63 ppm (d, 1H): The alpha-proton on the proline ring (CαH).

-

~3.75 ppm (s, 2H): The methylene protons of the phenylacetyl group (CH₂-C₆H₅).

-

~3.59 - 3.48 ppm (m, 2H): The delta-protons on the proline ring (CδH₂).

-

~2.10 ppm (m, 4H): The beta and gamma protons on the proline ring (CβH₂-CγH₂).

-

-

¹³C NMR:

-

~173.5 ppm: Carboxylic acid carbon (COOH).

-

~173.3 ppm: Amide carbonyl carbon (C=O).

-

~129.7 - 127.7 ppm: Carbons of the phenyl ring.

-

~60.6 ppm: Alpha-carbon of the proline ring (Cα).

-

~48.6 ppm: Delta-carbon of the proline ring (Cδ).

-

~42.4 ppm: Methylene carbon of the phenylacetyl group (CH₂).

-

~28.1, ~25.4 ppm: Beta and gamma carbons of the proline ring (Cβ, Cγ).

-

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides a direct measurement of the compound's mass-to-charge ratio (m/z), confirming its molecular weight.

-

Principle of Self-Validation: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing definitive confirmation of the elemental composition that was assumed from the NMR and synthesis data. The observed mass must match the calculated mass for C₁₃H₁₅NO₃.

Application in Drug Development: The Gateway to Noopept

The primary and most significant application of N-phenylacetyl-L-proline is its role as the direct precursor in the synthesis of the nootropic drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester).[3][6]

The Synthetic Bridge to a Nootropic Agent

Noopept is synthesized via a peptide coupling reaction between N-phenylacetyl-L-proline and the ethyl ester of glycine.[6] This reaction involves the activation of the carboxylic acid group of N-phenylacetyl-L-proline, typically with a coupling agent like dicyclohexylcarbodiimide (DCC), to facilitate the formation of an amide bond with the amino group of glycine ethyl ester.[6]

Potential Biological Relevance as a Metabolite

While N-phenylacetyl-L-proline is mainly a synthetic intermediate, intriguing research suggests that as a metabolite of Noopept, it may possess intrinsic biological activity. Molecular docking studies have shown that the L-isomer of N-phenylacetylprolyl (N-phenylacetyl-L-proline) can bind to the active site of prolyl hydroxylase 2 (PHD2).[2]

-

Hypothesized Mechanism: By inhibiting PHD2, N-phenylacetyl-L-proline could prevent the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1 is a transcription factor that plays a critical role in the cellular adaptive response to hypoxia and is involved in neuroprotection.[2][7] Its stabilization could explain some of the broad neuroprotective effects observed with Noopept administration.[2]

Caption: Role of N-phenylacetyl-L-proline in the synthesis and potential mechanism of Noopept.

Conclusion

N-phenylacetyl-L-proline is more than a simple chemical compound; it is a critical building block in the development of advanced neurotherapeutics. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to achieve high yield and purity. A rigorous, multi-technique analytical workflow is essential to validate its structure and quality, ensuring its suitability for subsequent pharmaceutical applications. While its primary role is that of a synthetic precursor, emerging research into its potential as a biologically active metabolite highlights the continued importance of understanding even the intermediary molecules in the complex landscape of drug development.

References

-

Vakhitova, Y. V., et al. (n.d.). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. National Institutes of Health. [Link]

- Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.

-

Szeleszczuk, Ł., et al. (2025). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Journal of Pharmaceutical and Biomedical Analysis, 252, 116474. [Link]

- Google Patents. (n.d.). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.

-

Gudasheva, T. A., et al. (2025). N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. Request PDF. [Link]

-

PubChem. (n.d.). (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid. [Link]

-

Andreeva, N. A., et al. (2019). Drug with Neuroprotective Properties Noopept Does Not Stimulate Cell Proliferation. PDF. [Link]

Sources

- 1. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov [science.gov]

- 2. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Phenylacetyl)-l-proline (2752-38-7) for sale [vulcanchem.com]

- 4. CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google Patents [patents.google.com]

- 5. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]

- 6. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Phenylacetyl)-l-proline

Introduction

1-(Phenylacetyl)-l-proline, also known as N-(benzylcarbonyl)-L-proline, is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its molecular structure, comprising a phenylacetyl moiety attached to the nitrogen atom of the L-proline ring, imparts specific chemical properties that are leveraged in drug development. A notable application is its role as a precursor in the synthesis of Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a potent nootropic agent investigated for its cognitive-enhancing effects.[1][2]

Given its significance, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of this compound using a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a benchmark for researchers and scientists engaged in the synthesis and quality control of this important molecule.

Molecular Structure and Properties:

-

Molecular Formula: C₁₃H₁₅NO₃[1]

-

Molecular Weight: 233.26 g/mol [1]

-

CAS Number: 2752-38-7[1]

-

Appearance: White solid[1]

Spectroscopic Analysis Workflow

The comprehensive characterization of a molecule like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for this analysis is depicted below.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of atoms.[3] For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for the proline ring, the phenylacetyl group, and the carboxylic acid proton.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.38 | broad singlet | 1H | Carboxylic acid (-COOH) |

| 7.25 - 7.37 | multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.63 | doublet | 1H | α-proton on proline ring (α-CH) |

| 3.75 | singlet | 2H | Methylene protons of phenylacetyl group (-CH₂-Ph) |

| 3.48 - 3.59 | doublet of quartets | 2H | δ-protons on proline ring (δ-CH₂) |

| 2.10 | double doublet | 4H | β- and γ-protons on proline ring (β-CH₂, γ-CH₂) |

Interpretation of ¹H NMR Spectrum:

-

Carboxylic Acid Proton (11.38 ppm): The highly deshielded, broad singlet is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange.[3]

-

Aromatic Protons (7.25-7.37 ppm): The multiplet integrating to 5 protons is indicative of a monosubstituted benzene ring.

-

Proline α-Proton (4.63 ppm): This doublet corresponds to the proton on the carbon adjacent to both the nitrogen and the carboxyl group. Its downfield shift is due to the electron-withdrawing effects of these two functional groups.

-

Phenylacetyl Methylene Protons (3.75 ppm): The singlet integrating to 2 protons is assigned to the methylene group between the phenyl ring and the amide carbonyl. It appears as a singlet because there are no adjacent protons to cause splitting.

-

Proline δ-Protons (3.48-3.59 ppm): These protons are on the carbon adjacent to the amide nitrogen and show a complex splitting pattern.

-

Proline β- and γ-Protons (2.10 ppm): The upfield signals correspond to the remaining methylene groups of the proline ring.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, one for each unique carbon.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 173.97, 173.50, 173.29 | Carbonyl carbons (-COOH, N-C=O) |

| 129.67, 129.45, 129.32 | Aromatic C-H carbons |

| 127.94, 127.74, 127.72 | Aromatic C-H and Quaternary carbons |

| 60.77, 60.55 | α-carbon of proline ring |

| 48.73, 48.53 | δ-carbon of proline ring |

| 42.50, 42.28 | Methylene carbon of phenylacetyl group |

| 28.32, 27.97 | β-carbon of proline ring |

| 25.40 | γ-carbon of proline ring |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbons (~173 ppm): The signals in the most downfield region are characteristic of the two carbonyl carbons from the carboxylic acid and the amide functional groups. The presence of multiple closely spaced peaks can be attributed to the presence of rotamers due to restricted rotation around the amide bond.

-

Aromatic Carbons (127-130 ppm): These signals correspond to the six carbons of the phenyl ring.

-

Proline Ring Carbons (25-61 ppm): The signals for the proline ring carbons appear in the aliphatic region, with the α-carbon being the most deshielded due to its proximity to the nitrogen and carboxyl group.

-

Phenylacetyl Methylene Carbon (~42 ppm): This signal corresponds to the -CH₂- carbon of the phenylacetyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH) |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1640 | C=O stretch (Amide I band) | Tertiary Amide |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~1440 | C-N stretch | Tertiary Amide |

| ~1200 | C-O stretch | Carboxylic Acid |

Interpretation of IR Spectrum: The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one around 1740 cm⁻¹ for the carboxylic acid and another around 1640 cm⁻¹ for the tertiary amide (Amide I band). The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the proline and phenylacetyl methylene groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecular structure.[6]

For this compound (C₁₃H₁₅NO₃), the exact mass is 233.1052 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 233 or 234, respectively.

Predicted Fragmentation Pattern: The structure of this compound suggests several likely fragmentation pathways. The presence of the proline ring often directs fragmentation.[4]

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 188 ([M-45]⁺).[7]

-

Cleavage of the Phenylacetyl Group: Alpha-cleavage adjacent to the amide carbonyl can result in the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91, a very common fragment for compounds containing a benzyl group. Another possibility is the formation of the phenylacetyl cation (C₈H₇O⁺) at m/z 119.

-

Fragmentation of the Proline Ring: The proline ring itself can undergo characteristic fragmentation, often initiated by cleavage of the N-Cα bond. A key fragment derived from the proline moiety is often observed at m/z 70.

The combination of the molecular ion peak with these characteristic fragment ions would provide strong evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[8]

-

Gently swirl the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent and optimize the field homogeneity (shimming).

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Protocol 2: FT-IR Sample Preparation and Acquisition (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (approx. 10-20 mg) of solid this compound into a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[1]

-

Using a pipette, place a drop or two of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[1]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path first. The instrument software will automatically subtract this from the sample spectrum.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.

-

If any solid particles are visible, the solution must be filtered through a syringe filter (e.g., 0.22 µm) before analysis.

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Data Acquisition:

-

The sample is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For ESI, the sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions. In positive mode, the [M+H]⁺ ion at m/z 234 would be expected.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 234) and subjecting it to collision-induced dissociation (CID) to generate product ions.

-

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a detailed and self-validating structural portrait of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, tertiary amide, aromatic ring), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic dataset serves as an essential reference for ensuring the identity and purity of this compound in research and pharmaceutical development.

References

-

MassBank of North America. (n.d.). Spectrum MetaSci003572 for N-Acetyl-L-Proline. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Sheena Mary, Y., et al. (2009). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Journal of the Iranian Chemical Society, 6(1), 138-144. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-OXO-1-(PHENYLACETYL)-L-PROLINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Choi, Y. S., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 23(10), 1750-1759. Retrieved from [Link]

-

NIST. (n.d.). L-Proline, N-(phenylacetyl)-, pentyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Human Metabolome Database. (2017, August 1). Showing metabocard for N-Acetylproline (HMDB0094701). Retrieved from [Link]

-

PubChem. (n.d.). N-phenylacetyl-l-proline amide. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Conte, R., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303. Retrieved from [Link]

-

PubChem. (n.d.). L-Proline. Retrieved from [Link]

-

Conte, R., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. Retrieved from [Link]

-

NIST. (n.d.). DL-Proline, 5-oxo-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound (2752-38-7) for sale [vulcanchem.com]

- 2. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]

- 3. uab.edu [uab.edu]

- 4. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ymdb.ca [ymdb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of N-phenylacetyl-L-proline: A Methodological and Thermodynamic Guide

An In-depth Technical Guide for Researchers

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. N-phenylacetyl-L-proline, a molecule of interest with a distinct structure combining a phenylacetyl moiety with the amino acid L-proline, presents a unique solubility challenge. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and modeling the solubility of N-phenylacetyl-L-proline in various organic solvents. Eschewing a simple data sheet, this document delivers a first-principles approach, detailing the causal relationships between molecular structure, solvent properties, and dissolution thermodynamics. It provides field-proven, self-validating experimental protocols and discusses the application of thermodynamic models for data correlation and interpretation, empowering researchers to generate high-quality, reliable solubility data.

Physicochemical Characterization of N-phenylacetyl-L-proline

A molecule's solubility is intrinsically linked to its structural and chemical properties. N-phenylacetyl-L-proline (C₁₃H₁₅NO₃, M.W.: 233.26 g/mol ) is a white solid whose architecture dictates its interaction with potential solvents.[1]

-

Structural Features: The molecule possesses several key functional groups that govern its polarity and capacity for intermolecular interactions:

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents (e.g., alcohols).

-

Amide Linkage (-C(O)N-): The tertiary amide within the proline ring is a polar feature capable of acting as a hydrogen bond acceptor.

-

Phenyl Ring (C₆H₅-): This bulky, nonpolar group contributes to the molecule's lipophilicity, suggesting potential solubility in solvents with some nonpolar character or those capable of π-π stacking interactions.

-

Pyrrolidine Ring: This saturated heterocyclic component adds to the steric bulk and overall molecular shape.

-

-

General Solubility Profile: The presence of both polar (carboxylic acid, amide) and nonpolar (phenyl ring) moieties classifies N-phenylacetyl-L-proline as a molecule with mixed polarity. It is reported to have limited solubility in water but is generally soluble in various organic solvents.[1] The precise extent of its solubility will depend on the delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Table 1: Key Physicochemical Properties of N-phenylacetyl-L-proline

| Property | Value | Source |

| CAS Number | 2752-38-7 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Physical Appearance | White Solid | [1] |

| Density | 1.267 g/cm³ | [1] |

| Boiling Point | 469.5°C at 760 mmHg | [1] |

| Flash Point | 237.7°C | [1] |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a fundamental property distinct from kinetic solubility, which is often measured in high-throughput screening under non-equilibrium conditions.[3][4] The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[5][6]

Causality Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[7] By adding an excess of the solid compound to the solvent, we ensure that the dissolution and precipitation processes occur at equal rates, resulting in a constant, maximum concentration of the solute in the solution.[7][8] The extended equilibration time, often 24 to 72 hours, is crucial to overcome kinetic barriers and ensure true equilibrium is reached, which is particularly important for crystalline compounds.[4]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system, incorporating checks to ensure equilibrium has been achieved.

Materials and Equipment:

-

N-phenylacetyl-L-proline (ensure purity is characterized, e.g., by HPLC, DSC)

-

Selected organic solvents (HPLC-grade or higher)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control or a thermostatically controlled water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of N-phenylacetyl-L-proline to a series of vials. The "excess" should be visually apparent after equilibration. For example, add ~20-50 mg of solid to 2-3 mL of each selected solvent.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples at a moderate speed (e.g., 100-150 rpm) for a predetermined period.

-

Expertise Insight: To validate the equilibration time, a preliminary experiment should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.[4] For most APIs, 24-72 hours is sufficient.[4]

-

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-3 hours to allow the excess solid to sediment.[4] This step minimizes the amount of particulate matter that needs to be filtered.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis.

-

Trustworthiness Check: Filtration is a critical step. The filter material must be compatible with the solvent and must not adsorb the solute. A quick validation involves filtering a standard solution of known concentration and verifying that the concentration does not decrease. This is especially important for hydrophobic compounds.[5]

-

-

Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or as a mole fraction) by back-calculating from the diluted sample concentration, accounting for all dilution factors.

Predictive Insights and Solvent Selection

While experimental determination is the gold standard, a qualitative prediction of solubility can guide solvent selection. For N-phenylacetyl-L-proline:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. The solubility is expected to be significant, though it may decrease as the alkyl chain length of the alcohol increases due to a reduction in overall solvent polarity. [9]* Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Solvents like acetone and ethyl acetate, which have moderate polarity, are often effective. [10]Acetonitrile's high polarity might make it a slightly poorer solvent compared to acetone for a molecule with a significant nonpolar part.

-

Nonpolar Solvents (e.g., Toluene, Heptane): Due to the polar functional groups, solubility is expected to be very low in these solvents. The nonpolar phenyl ring alone is insufficient to overcome the strong solute-solute interactions established by the polar groups.

Modern computational approaches, such as those using thermodynamic cycles or quantitative structure-property relationship (QSPR) models, can also provide valuable in-silico predictions to further guide experimental work. [11][12][13]

Conclusion

Determining the solubility of N-phenylacetyl-L-proline in organic solvents is a multi-faceted process that requires rigorous experimental technique and sound thermodynamic analysis. This guide provides the foundational knowledge and practical protocols for researchers to undertake this task with confidence. By employing the robust shake-flask method, ensuring meticulous analytical quantification via HPLC, and applying thermodynamic models like the Apelblat and van't Hoff equations, scientists can generate the high-quality data essential for informed decisions in formulation, purification, and overall drug development. This methodological approach ensures that the resulting solubility data is not merely a set of numbers, but a true reflection of the physicochemical realities governing the behavior of N-phenylacetyl-L-proline in solution.

References

- Sci-Space. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Vulcanchem. 1-(Phenylacetyl)-l-proline - 2752-38-7.

- Lund University Publications.

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.

- PubChem. N-phenylacetyl-l-proline amide.

- ResearchGate.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- ResearchGate.

- PMC - NIH. (2022, November 22). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules.

- Der Pharmacia Lettre. (2020).

- ResearchGate. (2021, March).

- ResearchGate. (2025, August 7). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15)

Sources

- 1. This compound (2752-38-7) for sale [vulcanchem.com]

- 2. N-phenylacetyl-l-proline amide | C13H16N2O2 | CID 129778551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pivotal Role of 1-(Phenylacetyl)-l-proline in Nootropic Synthesis

Abstract

This technical guide provides an in-depth examination of 1-(Phenylacetyl)-l-proline, a critical chiral building block in the synthesis of advanced nootropic agents. We will dissect its fundamental chemical properties, detail robust synthesis and purification protocols, and elucidate its primary role as the direct precursor to the potent cognitive enhancer Noopept (N-phenylacetyl-L-prolylglycine ethyl ester). This document is intended for researchers, chemists, and drug development professionals, offering not just methodologies but also the underlying scientific rationale for key experimental choices. By exploring the journey from L-proline to a complex dipeptide, we highlight the significance of this intermediate in the landscape of central nervous system (CNS) drug discovery.

Foundational Chemistry of this compound

This compound (PAP) is the cornerstone upon which the synthesis of several proline-containing nootropics is built. Its structure uniquely combines the rigidity of the L-proline ring with the aromatic moiety of the phenylacetyl group, conferring specific chemical characteristics that are essential for its function as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The formal chemical name for PAP is (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid.[1] Its structure consists of an L-proline core where the secondary amine has been acylated by phenylacetyl chloride.[2] This modification transforms the amino acid into a stable, versatile intermediate while preserving the carboxylic acid group for subsequent peptide coupling reactions.[2]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 2752-38-7 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.26 g/mol | [2] |

| Physical Appearance | White solid | [2] |

| Melting Point | 150.3-151.7 °C | |

| Solubility | Limited in water; soluble in various organic solvents | [2] |

| Density | 1.267 g/cm³ | [2] |

| Boiling Point | 469.5°C at 760 mmHg | [2] |

The Significance of the L-Proline Backbone

L-proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the α-amino group into a pyrrolidine ring.[2][3] This structural constraint dramatically reduces the conformational flexibility of the peptide backbone when proline is incorporated into a peptide chain.[2][3] This inherent rigidity is a critical feature passed on to PAP and, subsequently, to the final nootropic product, Noopept. It is believed that this constrained conformation plays a role in how the final molecule interacts with its biological targets.

Structural Diagram

Caption: Chemical Structure of this compound.

Synthesis and Purification of this compound

The synthesis of PAP is a foundational step, and the purity of this intermediate is critical for the successful and efficient production of the final nootropic drug.[4] The most common and effective method involves the Schotten-Baumann reaction, specifically the acylation of L-proline with phenylacetyl chloride.

Core Synthetic Strategy: Acylation of L-Proline

The reaction involves the nucleophilic attack of the secondary amine of L-proline on the electrophilic carbonyl carbon of phenylacetyl chloride. The reaction is conducted in the presence of a base, which serves as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a synthesis of methods described in the literature, designed for high yield and purity.[2][4]

Materials:

-

L-proline

-

Phenylacetyl chloride

-

Strong base solution (e.g., NaOH or K₂CO₃)

-

Anhydrous organic solvent (e.g., Dichloromethane)

-

Phase Transfer Catalyst (e.g., Hexadecyl trimethyl ammonium bromide) (Optional, but recommended)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Neutral drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve L-proline in an anhydrous organic solvent within a reaction vessel equipped with a stirrer and dropping funnels. In a separate vessel, prepare a strong base solution.

-

Causality: Using an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive phenylacetyl chloride, which would reduce yield.

-

-

Cooling: Cool the reaction vessel to between -10°C and 5°C using an ice-salt or acetone-dry ice bath.[4]

-

Causality: The acylation reaction is exothermic. Low temperatures control the reaction rate, minimizing side reactions and preventing the degradation of reactants.

-

-

Controlled Addition: Add the phenylacetyl chloride and the strong base solution simultaneously and dropwise to the L-proline mixture over 20-40 minutes while stirring vigorously.[4]

-

Causality: Double dropwise addition maintains a consistent pH and reactant concentration, ensuring a smooth reaction and preventing the accumulation of unreacted acid chloride.

-

-

Catalysis and Reaction: Add a phase transfer catalyst to the mixture. Stir the reaction for 1-9 hours at low temperature, then allow it to warm to 20-80°C and continue stirring for another 2-8 hours.[2]

-

Causality: A phase transfer catalyst facilitates the interaction between the aqueous base and the organic reactants, significantly improving reaction efficiency.[2] The subsequent heating ensures the reaction goes to completion.

-

-

Work-up & Extraction: After the reaction is complete, perform an extraction with ethyl acetate to remove unreacted phenylacetyl chloride and other organic impurities.[4] The product, PAP, will be in the aqueous layer as its salt.

-

Acidification & Isolation: Separate the aqueous layer and cool it in an ice bath. Adjust the pH to be acidic (pH < 7, typically 1-3) by slowly adding HCl.[4][5] This will protonate the carboxylate salt, causing the this compound to precipitate as a solid.

-

Causality: PAP is soluble in basic aqueous solution as its carboxylate salt but insoluble once protonated back to its carboxylic acid form. This pH-dependent solubility is the key to its isolation.

-

-

Purification: Filter the precipitated solid and wash it with cold water. Dry the crude product. For high purity, recrystallize the solid from a suitable solvent like ethyl acetate.[2]

-

Causality: Recrystallization is a powerful technique for purifying solid compounds, removing any remaining soluble impurities and resulting in a highly pure crystalline product essential for the next synthetic step.[4]

-

-

Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Workflow Diagram

Caption: General workflow for the synthesis and purification of PAP.

The Role of PAP in the Synthesis of Noopept

The primary and most significant application of high-purity this compound in the pharmaceutical field is its role as the direct precursor to the nootropic dipeptide Noopept.[2]

Introduction to Noopept: A Potent Proline-Containing Nootropic

Noopept, or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic nootropic agent first developed in 1996.[6] It is reported to be significantly more potent than the archetypal nootropic, Piracetam.[7][8] Its therapeutic potential has been investigated for treating cognitive impairment of various origins.[9]

The Coupling Reaction: From PAP to Noopept

The synthesis of Noopept from PAP involves the formation of a peptide bond between the carboxylic acid group of PAP and the amino group of glycine ethyl ester. This is a classic peptide coupling or condensation reaction.

Detailed Experimental Protocol

This protocol is based on established methods for peptide synthesis.[5]

Materials:

-

This compound (PAP)

-

Glycine ethyl ester hydrochloride

-

Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP))

-

Tertiary amine base (e.g., Triethylamine (Et₃N))

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

-